N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
Historical Development of Pyridine-3-carboxamide Derivatives in Medicinal Chemistry
Pyridine-3-carboxamide derivatives have undergone significant evolution since their early exploration as cannabinoid receptor modulators. The seminal 2009 discovery of pyridine-3-carboxamides as CB2 agonists demonstrated their utility in analgesia, with compound 14a achieving efficacy in inflammatory pain models through structure-activity relationship (SAR) optimization of substituents at the 6-position. This work established the scaffold’s versatility, prompting investigations into antimicrobial applications. By 2014, pyridine-3-carboxamide-6-yl-ureas emerged as Gram-positive antibacterial agents targeting DNA gyrase ATPase, with N-ethylurea derivatives showing nanomolar enzyme inhibition and potent activity against Staphylococcus aureus.
The scaffold’s adaptability was further demonstrated in antitubercular drug development. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing diaryl side chains exhibited picomolar MIC values against drug-resistant Mycobacterium tuberculosis strains, with lead compound 6j reducing bacterial burden in murine models. Concurrently, agricultural applications emerged, as pyridine-3-carboxamide analogs like 4a suppressed Ralstonia solanacearum growth in tomatoes through strategic substitution at the aromatic rings.
Table 1: Key Milestones in Pyridine-3-Carboxamide Applications
Research Significance of Heterocyclic Compounds in Drug Discovery
Heterocycles like thiophene and thiolane dominate medicinal chemistry due to their electronic diversity and bioavailability. Thiolane, a saturated five-membered ring with one sulfur atom, enhances membrane permeability and metabolic stability. Its incorporation into therapeutics, as seen in Nuphar alkaloids and immunosuppressive agents, often correlates with improved target engagement. For instance, thiolane-containing compounds inhibit α-glucosidase and HIV protease through sulfur-mediated hydrogen bonding.
Pyridine rings contribute aromatic π-stacking capabilities and hydrogen bond acceptance, while carboxamide groups enable hydrogen bond donation. The synergy between these motifs is exemplified in DNA gyrase inhibitors, where the pyridine-3-carboxamide core positions substituents for optimal ATP-binding pocket interactions.
Current Research Landscape for Thiolan-containing Pyridine Carboxamides
Thiolan-3-yloxy groups are increasingly explored for their dual role in enhancing solubility and target affinity. In N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide, the thiolane ether linkage likely improves pharmacokinetic properties by balancing lipophilicity and aqueous solubility, a strategy validated in antitubercular PPAs. Molecular docking studies of analogous compounds suggest that thiolane oxygen participates in hydrogen bonding with enzymatic active sites, while the sulfur atom stabilizes hydrophobic subpockets.
Recent advances include the use of thiolane-based prodrugs activated by bacterial amidases, as observed in pyridine carboxamide anti-TB agents. This activation mechanism, combined with resistance-breaking potential, positions thiolan-pyridine hybrids as candidates for overcoming multidrug resistance.
Evolution of Research Interest in Methoxyphenylethyl Derivatives
Methoxyphenylethyl moieties are prized for their dual electron-donating and steric effects. The 2-methoxyphenyl group in particular enhances binding to aromatic residue-rich pockets, as demonstrated in serotonin receptor ligands. Ethyl spacers between the phenyl and carboxamide groups optimize conformational flexibility, enabling adaptation to diverse binding sites.
In pyridine-3-carboxamide derivatives, methoxyphenylethyl chains improve blood-brain barrier penetration for CNS targets while maintaining peripheral efficacy in inflammatory models. Substituent positioning critically influences activity; para-substituted analogs often exhibit reduced potency compared to ortho- and meta-derivatives due to steric clashes.
Table 2: Impact of Methoxyphenylethyl Substituents on Bioactivity
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-23-17-5-3-2-4-14(17)8-10-20-19(22)15-6-7-18(21-12-15)24-16-9-11-25-13-16/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBVZDKLBSMJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CN=C(C=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with methanol in the presence of a base, followed by hydrolysis.
Introduction of the 2-methoxyphenethyl Group: This step involves the alkylation of the nicotinamide core with 2-methoxyphenethyl bromide in the presence of a strong base such as potassium carbonate.
Attachment of the Tetrahydrothiophen-3-yl Group: The final step includes the reaction of the intermediate with tetrahydrothiophen-3-ol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide, enabling comparative insights:
Compound A: 5-(3-(tert-Butylcarbamoyl)Phenyl)-6-((2,2-Difluoropropyl)Amino)-2-(4-Fluorophenyl)-N-Methylfuro[2,3-b]Pyridine-3-Carboxamide
Structural Comparison :
- Core : Furo[2,3-b]pyridine (oxygen-containing fused ring) vs. simple pyridine in the target compound.
- Substituents: A difluoropropyl amino group at position 6 (vs. thiolan-3-yloxy in the target). A tert-butylcarbamoyl group on the phenyl ring (vs. 2-methoxyphenethyl in the target).
Functional Implications :
- The furopyridine core in Compound A enhances rigidity and may improve binding affinity to hydrophobic pockets.
Compound B: N-(2-(((2-Methoxy-6-((2-Methyl-[1,1'-Biphenyl]-3-yl)Methoxy)Pyridin-3-yl)Methyl)Amino)Ethyl)Acetamide
Structural Comparison :
- Core : Pyridine ring with methoxy and biphenyl-methoxy substituents.
- Substituents: A biphenyl-methoxy group at position 6 (vs. thiolan-3-yloxy in the target). An acetamide-linked ethylamino side chain (vs. 2-methoxyphenethyl in the target).
Functional Implications :
- The acetamide side chain offers hydrogen-bonding capacity, contrasting with the aromatic 2-methoxyphenethyl group in the target.
Key Research Findings and Trends
Impact of Ether Linkages: Thiolan-3-yloxy (target) and difluoropropyl amino (Compound A) groups both modulate solubility and metabolic stability. Sulfur in the target compound may confer unique interactions with cysteine-rich targets . Biphenyl-methoxy (Compound B) enhances hydrophobicity, favoring CNS penetration but risking off-target effects .
Role of Aromatic Substituents :
- The 2-methoxyphenethyl group in the target compound balances lipophilicity and aromatic interactions, whereas tert-butylcarbamoyl (Compound A) prioritizes steric bulk for selectivity.
Synthetic Accessibility :
- Compound A’s fused furopyridine core requires multistep synthesis, while the target compound’s simpler pyridine core may streamline production.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide, identified by its CAS number 2034432-21-6, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 358.45 g/mol. Its structure includes a pyridine ring substituted with a thiolane moiety and a methoxyphenyl ethyl group, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes, influencing cellular signaling pathways related to growth, apoptosis, and inflammation. The presence of the thiolane ring may enhance its ability to interact with biological targets due to its unique chemical properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in triple-negative breast cancer (MDA-MB-231) cells with an IC50 value comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15.4 | FOXM1 inhibition |
| HeLa | 12.8 | Apoptosis induction |
| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyridine and thiolane rings can significantly alter the biological activity of the compound. Substituents such as halogens or electron-withdrawing groups at specific positions enhance potency against cancer cells. For example, compounds with a trifluoromethyl group showed reduced activity due to solubility issues in aqueous media, impacting their bioavailability.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It was effective in reducing pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Study on MDA-MB-231 Cells : A detailed investigation assessed the impact of this compound on FOXM1 expression levels, revealing a significant downregulation associated with reduced cell proliferation.
- In Vivo Efficacy : Animal models treated with the compound showed decreased tumor growth rates compared to control groups, emphasizing its potential for further development as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
